molecular formula C20H12 B032983 Benzo(b)fluoranthene CAS No. 205-99-2

Benzo(b)fluoranthene

Cat. No. B032983
CAS RN: 205-99-2
M. Wt: 252.3 g/mol
InChI Key: FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo(b)fluoranthene and related compounds has been a topic of interest within the field of organic chemistry, focusing on the development of methods that can efficiently produce these complex molecules. Syntheses often involve intricate reactions that build the polycyclic structure, a challenge given the stability and reactivity of the PAH framework.

Molecular Structure Analysis

The molecular structure of benzo(b)fluoranthene is characterized by its fused ring system, which includes benzene and fluoranthene units. This structure is pivotal in determining the compound's chemical behavior, including its interactions with biological systems and environmental persistence. Advanced spectroscopic techniques are commonly employed to elucidate the structure and confirm the identity of synthesized compounds.

Chemical Reactions and Properties

Benzo(b)fluoranthene participates in a variety of chemical reactions, reflective of its aromatic character. These reactions include electrophilic substitution, addition reactions, and, under specific conditions, oxidation. The compound's chemical properties are influenced by its polycyclic structure, affecting its reactivity, stability, and potential as a precursor to more complex molecules.

Physical Properties Analysis

The physical properties of benzo(b)fluoranthene, such as its melting point, boiling point, and solubility, are critical for understanding its behavior in the environment and in laboratory settings. These properties are influenced by the compound's molecular structure and significantly affect its distribution, persistence, and bioavailability in different matrices.

Chemical Properties Analysis

Chemically, benzo(b)fluoranthene is notable for its aromaticity, contributing to its stability and resistance to degradation. Its interactions with light and other chemical species determine its role in environmental processes, such as photodegradation and sorption to particulate matter. The chemical properties of benzo(b)fluoranthene are essential for assessing its environmental fate and potential health impacts.

References (Sources)

  • Podlech & Gutsche, 2023: Overview of benzo[j]fluoranthene-derived toxins, including synthesis and biological activities.
  • Arce-Ramos, Castillo, & Becerra, 2023: Review on the synthesis and biological studies of benzo[b]furan derivatives, highlighting anticancer, antibacterial, and antifungal properties.

Scientific Research Applications

  • Effects on Human Airway Epithelial Cells : Benzo(b)fluoranthene has been found to inhibit cell growth and induce apoptosis in human airway epithelial cells. This is achieved through reactive oxygen species (ROS)-mediated mitochondria disruption (Q. Bao et al., 2023).

  • Enhancement of Tumorigenicity : Studies have shown that fluoranthene and pyrene can increase benzo[a]pyrene-DNA adduct formation in mouse skin. This suggests a potential role in enhancing tumorigenicity (J. E. Rice et al., 1984).

  • Genotoxic Effects in Rats : Administration of Benzo(b)fluoranthene in rats leads to DNA adducts and increased sister chromatid exchanges, indicating its genotoxic effects (J. Ross et al., 1992).

  • Tumorigenic Activity in Mice : Research has indicated significant tumorigenic activity of Benzo(b)fluoranthene in newborn mice (E. LaVoie et al., 1987).

  • Environmental Presence : Benzo(b)fluoranthene is found in gasoline exhaust, tobacco smoke, coal tar, soot, amino acids, and fatty acid pyrolysis products (2020).

  • Reactions with NO3 Radicals : Particulate Benzo(b)fluoranthene reacts with NO3 radicals in the aerosol state, forming toxic compounds (Peng Zhang et al., 2014).

  • Indicator of Airborne PAH Exposure : It has been proposed as a stable and effective indicator of airborne PAH exposure in specific industrial environments, such as aluminum smelters (Simon Aubin & J. Farant, 2000).

  • Liver Metabolism in Rats : In rat liver metabolism, Benzo(b)fluoranthene mainly produces specific hydroxylated metabolites (S. Amin et al., 1982).

Safety And Hazards

Benzo(b)fluoranthene can affect you when breathed in and may be absorbed through the skin . It is a carcinogen and should be handled with extreme caution . Contact with Benzo(b)fluoranthene can cause skin and eye irritation .

properties

IUPAC Name

pentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene
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InChI

InChI=1S/C20H12/c1-2-7-14-13(6-1)12-19-16-9-4-3-8-15(16)18-11-5-10-17(14)20(18)19/h1-12H
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InChI Key

FTOVXSOBNPWTSH-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C3=C4C(=CC=C3)C5=CC=CC=C5C4=CC2=C1
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Molecular Formula

C20H12
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DSSTOX Substance ID

DTXSID0023907
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Molecular Weight

252.3 g/mol
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Physical Description

Benzo[b]fluoranthene appears as needles or yellow fluffy powder. (NTP, 1992), Needles (recrystallized from benzene, toluene, or glacial acetic acid); [ACGIH], COLOURLESS CRYSTALS., Needles or yellow fluffy powder.
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Boiling Point

481 °C
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 0.0015 mg/L, temperature not specified, In water, 0.0012 mg/L, temperature not specified, Miscible with benzene, Slightly soluble in acetone, Solubility in water: none
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Vapor Pressure

0.0000005 [mmHg], 5.0X10-7 mm Hg at 20 °C
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Product Name

Benzo[b]fluoranthene

Color/Form

Needles from benzene, Needles (recrystallized from benzene); colorless needles (recrystallized from toluene or glacial acetic acid)

CAS RN

205-99-2
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Melting Point

325 to 329 °F (NTP, 1992), 168.4 °C, 168 °C, 325-329 °F
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzo(b)fluoranthene
Reactant of Route 4
Benzo(b)fluoranthene
Reactant of Route 5
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Reactant of Route 6
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Citations

For This Compound
33,600
Citations
EJ LaVole, S Amin, SS Hecht, K Furuya… - …, 1982 - academic.oup.com
The tumor initiating activities on mouse skin of benzo[b]fluoranthene, (B[b]F), benzo[j]fluoranthene (B[b]F), benzo[k]fluoranthene (B[k]F) and three of their dihydrodiols-9,10-dihydro-9,10-…
Number of citations: 73 academic.oup.com
A Farhadian, S Jinap, A Faridah, ISM Zaidul - Food Control, 2012 - Elsevier
The study was conducted to investigate the effect of marinating on the generation of polycyclic aromatic hydrocarbons (benzo[a]pyrene, benzo[b]fluoranthene and fluoranthene) in …
Number of citations: 147 www.sciencedirect.com
S Amin, EJ LaVoie, SS Hecht - Carcinogenesis, 1982 - academic.oup.com
The metabolism by rat liver 9000 × g supernatant of the environmental carcinogen benzo[b]fluoranthene was investigated. The major metabolites were identified, by comparison to …
Number of citations: 30 academic.oup.com
M Xiu, L Pan, Q Jin - Ecotoxicology and Environmental Safety, 2014 - Elsevier
The study is aimed at investigating the bioaccumulation and oxidative damage of juvenile scallops (Chlamys farreri) exposed to three selected PAHs: benzo[a]pyrene (BaP), benzo[b]…
Number of citations: 64 www.sciencedirect.com
JAS Costa, ACFS Garcia, DO Santos… - Journal of Sol-Gel …, 2015 - Springer
The mesoporous materials MCM-41 and the functionalized inorganic–organic material p-aminobenzoic acid-MCM-41 (PABA-MCM-41) were used as adsorbents to remove the PAHs …
Number of citations: 33 link.springer.com
S Aubin, JP Farant - Journal of the Air & Waste Management …, 2000 - Taylor & Francis
Benzo[b]fluoranthene (B[b]F) was used in relative abundance ratios (RARs), a parameter obtained by dividing the concentration of individual polycyclic aromatic hydrocarbons (PAHs) …
Number of citations: 26 www.tandfonline.com
S Amin, G Balanikas, K Huie, N Hussain… - The Journal of …, 1985 - ACS Publications
A number of fluorine-substituted uracil derivatives show interesting biological activity. For example, 5-fluorouracil derivatives are useful as antitumor agents, and 5-(tri-fluoromethyl) …
Number of citations: 28 pubs.acs.org
P Zhang, Y Wang, B Yang, C Liu, J Shu - Chemosphere, 2014 - Elsevier
Benzo[b]fluoranthene (B[b]F) and benzo[k]fluoranthene (B[k]F) are widespread priority pollutants of polycyclic aromatic hydrocarbons (PAHs), which can react with atmospheric oxidants …
Number of citations: 12 www.sciencedirect.com
S Zhao, Q Bao, G Ma, Y Yao, L Xie, J Xiong - Toxicology in Vitro, 2023 - Elsevier
Exposure to polycyclic aromatic hydrocarbons (PAHs) contributes to the damage of blood-brain barrier. While a number of studies were focused on benzo[a]pyrene, direct effects and …
Number of citations: 2 www.sciencedirect.com
S Amin, K Huie, N Hussain, G Balanikas… - The Journal of …, 1986 - ACS Publications
The syntheses of the 12 isomeric hydroxybenzo [5] fluoranthenes (hydroxy-BbF, 1-12) are described. 1-Hydroxy-BbF was prepared by treatment of l-oxo-l, 2, 3, 3a-tetrahydro-BbF (13) …
Number of citations: 19 pubs.acs.org

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